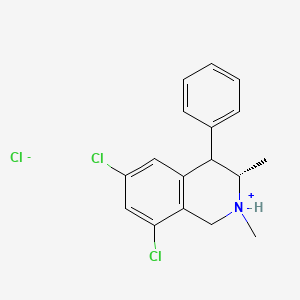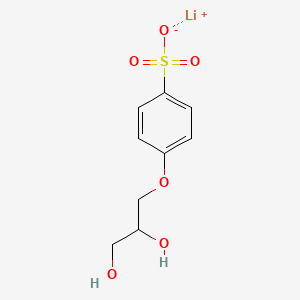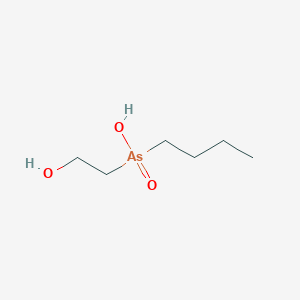
N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . It is also known by other names such as Benzylamine, N,N’-hexamethylenebis(2-chloro-, dihydrochloride . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves the reaction of hexamethylenediamine with 2-chlorobenzyl chloride in the presence of a suitable solvent and catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Chemical Reactions Analysis
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other products.
Scientific Research Applications
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride can be compared with other similar compounds, such as:
2-Chlorobenzylamine: This compound has a similar structure but lacks the hexamethylene bridge, making it less complex.
N,N’-Bis(o-chlorobenzyl)hexamethylenediamine: This compound is structurally similar but may have different chemical and biological properties.
The uniqueness of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
2056-21-5 |
|---|---|
Molecular Formula |
C20H28Cl4N2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[6-[(2-chlorophenyl)methylazaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C20H26Cl2N2.2ClH/c21-19-11-5-3-9-17(19)15-23-13-7-1-2-8-14-24-16-18-10-4-6-12-20(18)22;;/h3-6,9-12,23-24H,1-2,7-8,13-16H2;2*1H |
InChI Key |
YMCXHQCNURJAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[NH2+]CCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)


![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)



